molecular formula C21H37ClO3 B587916 rac-1-Linoleoyl-3-chloropropanediol CAS No. 74875-98-2

rac-1-Linoleoyl-3-chloropropanediol

Cat. No.: B587916
CAS No.: 74875-98-2
M. Wt: 372.974
InChI Key: LHEYMNNFFJSIRX-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

rac-1-Linoleoyl-3-chloropropanediol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

rac-1-Linoleoyl-3-chloropropanediol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEYMNNFFJSIRX-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857934
Record name 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74875-98-2
Record name 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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